molecular formula C10H11N3O2 B14871693 1-Cyclopropyl-3-ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile

1-Cyclopropyl-3-ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile

Cat. No.: B14871693
M. Wt: 205.21 g/mol
InChI Key: DLBRPSRUAKBBPB-UHFFFAOYSA-N
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Description

1-Cyclopropyl-3-ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is a heterocyclic compound with a unique structure that includes a cyclopropyl group, an ethyl group, and a dioxo-tetrahydropyrimidine ring

Preparation Methods

The synthesis of 1-Cyclopropyl-3-ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile typically involves multi-step reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a suitable nitrile and an amine, the reaction proceeds through intermediate steps involving condensation and cyclization reactions. Industrial production methods may involve optimizing these steps to enhance yield and purity, often using catalysts and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

1-Cyclopropyl-3-ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using hydrogenation or other reducing agents.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents used in these reactions include hydrogen peroxide for oxidation, hydrogen gas for reduction, and halogenating agents for substitution. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Cyclopropyl-3-ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its use as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-3-ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism.

Comparison with Similar Compounds

1-Cyclopropyl-3-ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile can be compared with other similar compounds, such as:

  • 1-Cyclopropyl-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
  • 1-Cyclopropyl-3-ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide These compounds share structural similarities but differ in their substituents, leading to variations in their chemical and biological properties. The unique combination of cyclopropyl and ethyl groups in this compound contributes to its distinct reactivity and potential applications.

Properties

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

IUPAC Name

1-cyclopropyl-3-ethyl-2,4-dioxopyrimidine-5-carbonitrile

InChI

InChI=1S/C10H11N3O2/c1-2-12-9(14)7(5-11)6-13(10(12)15)8-3-4-8/h6,8H,2-4H2,1H3

InChI Key

DLBRPSRUAKBBPB-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C(=CN(C1=O)C2CC2)C#N

Origin of Product

United States

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